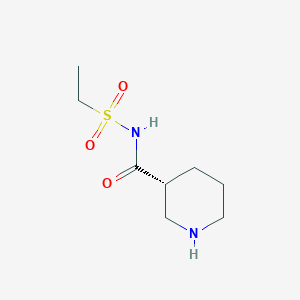

(3R)-N-(Ethanesulfonyl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC16192423

Molecular Formula: C8H16N2O3S

Molecular Weight: 220.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16N2O3S |

|---|---|

| Molecular Weight | 220.29 g/mol |

| IUPAC Name | (3R)-N-ethylsulfonylpiperidine-3-carboxamide |

| Standard InChI | InChI=1S/C8H16N2O3S/c1-2-14(12,13)10-8(11)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 |

| Standard InChI Key | GUMWGJNTGBGPJH-SSDOTTSWSA-N |

| Isomeric SMILES | CCS(=O)(=O)NC(=O)[C@@H]1CCCNC1 |

| Canonical SMILES | CCS(=O)(=O)NC(=O)C1CCCNC1 |

Introduction

Synthesis and Manufacturing

While explicit synthetic routes for (3R)-N-(Ethanesulfonyl)piperidine-3-carboxamide remain proprietary, analogous methodologies for piperidine sulfonamides suggest a multi-step process involving:

-

Piperidine Functionalization: Introduction of the carboxamide group via nucleophilic acyl substitution.

-

Sulfonylation: Reaction with ethanesulfonyl chloride under basic conditions.

-

Chiral Resolution: Use of chiral auxiliaries or chromatography to isolate the (3R) enantiomer .

A representative enantioselective synthesis, as demonstrated for related piperidine diamines, employs asymmetric hydrogenation or enzymatic resolution to achieve >98% enantiomeric excess . For instance, catalytic hydrogenation of a prochiral ketone intermediate using chiral Ru catalysts has been reported for analogous systems .

Structural and Stereochemical Analysis

The (3R) configuration imposes distinct spatial arrangements that influence molecular interactions. Comparative studies on (3R) vs. (3S) enantiomers of structurally related piperidine sulfonamides reveal:

| Stereochemical Property | (3R) Enantiomer | (3S) Enantiomer |

|---|---|---|

| Receptor Binding Affinity | Higher affinity for serotonin receptors | Reduced activity in in vitro assays |

| Metabolic Stability | Slower hepatic clearance | Rapid glucuronidation |

X-ray crystallography of analogous compounds confirms that the (3R) configuration optimizes hydrogen bonding with target proteins, particularly in enzymatic pockets requiring a specific spatial fit .

Physicochemical Properties

Experimental data for (3R)-N-(Ethanesulfonyl)piperidine-3-carboxamide remain limited, but key parameters include:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 220.29 g/mol | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Polarizability | 21.1 ± 0.5 ×10⁻²⁴ cm³ | |

| Storage Conditions | -20°C (long-term stable) |

Notably, melting/boiling points and solubility data are absent from public literature, highlighting gaps in characterization .

| Precaution | Requirement |

|---|---|

| Personal Protective Equipment | Gloves, goggles, lab coat, respirator |

| Ventilation | Use in fume hoods to avoid inhalation |

| Waste Disposal | Incineration via licensed facilities |

No acute toxicity data are available, necessitating precautionary adherence to ALARA (As Low As Reasonably Achievable) principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume